4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole
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Overview
Description
4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and subsequent functionalization . The reaction conditions often involve mild temperatures and the use of catalysts to enhance yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-throughput reactors and continuous flow systems to optimize yield and efficiency. The scalability of these methods ensures the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives at the benzylic position.
Scientific Research Applications
4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its biological activity . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole: Shares a similar core structure but lacks the benzyl group, resulting in different reactivity and applications.
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazole): Contains additional arylmethylene linkages, leading to unique properties and uses.
Uniqueness: 4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
93878-97-8 |
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Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
4-benzyl-3,5-dimethyl-1-phenylpyrazole |
InChI |
InChI=1S/C18H18N2/c1-14-18(13-16-9-5-3-6-10-16)15(2)20(19-14)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3 |
InChI Key |
WWJBTEFIRFHPPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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